![molecular formula C14H19N3OS2 B2409228 6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine CAS No. 1204297-12-0](/img/structure/B2409228.png)
6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine, also known as MMB-Thiophene, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
Synthesis and Reactivity
Research on the thermolysis of thiones of selected N-, O-, and S-heterocycles has explored the reactivity of benzothiazine derivatives, leading to various products including N-(3H-1,2-benzodithiol-3-ylidene)prop-2-en-1-amine. Such studies highlight the thermal stability and reactivity of thione derivatives, which could inform the synthetic utility of 6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine in generating novel heterocyclic compounds (Drewnowski et al., 2006).
Medicinal Chemistry Applications
The synthesis of benzothiazoles through domino condensation/S-arylation/heterocyclization reactions indicates the importance of benzothiazole scaffolds in developing pharmaceutically significant agents. These methods offer insights into creating compounds with potential biological activities, suggesting a route for synthesizing and modifying this compound for therapeutic applications (Ma et al., 2011).
Anticancer Research
The exploration of quinazoline antifolate thymidylate synthase inhibitors, with modifications including thiazole and benzothiazole rings, underscores the potential of benzothiazole derivatives in anticancer research. This suggests that this compound could be a candidate for developing novel anticancer agents (Marsham et al., 1991).
Heterocyclic Compound Synthesis
Studies on the reaction of related thiosemicarbazides and pyrimidinone derivatives with amines, including morpholine, provide valuable insights into the chemistry of sulfur and nitrogen-containing heterocycles. These findings may guide the use of this compound in synthesizing diverse heterocyclic structures with potential biological and chemical applications (Yakubkene & Vainilavichyus, 1998).
Propriétés
IUPAC Name |
6-methylsulfanyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS2/c1-19-11-2-3-12-13(10-11)20-14(16-12)15-4-5-17-6-8-18-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDBTLPVCXKCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


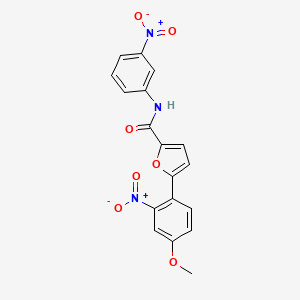
![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)

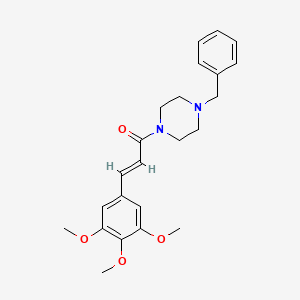
![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)
![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2409157.png)
![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
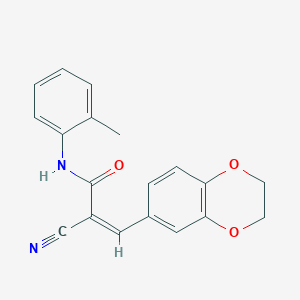

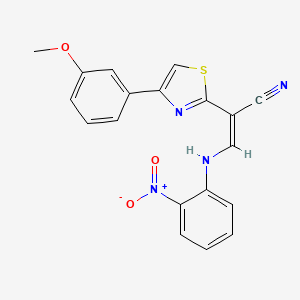

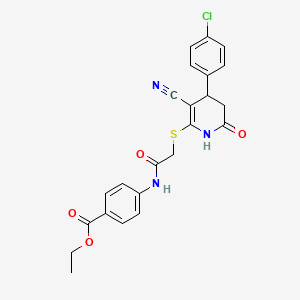
![5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2409168.png)